Naphtho[2,1-b]furan-1-carbaldehyde Naphtho[2,1-b]furan-1-carbaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC18333154
InChI: InChI=1S/C13H8O2/c14-7-10-8-15-12-6-5-9-3-1-2-4-11(9)13(10)12/h1-8H
SMILES:
Molecular Formula: C13H8O2
Molecular Weight: 196.20 g/mol

Naphtho[2,1-b]furan-1-carbaldehyde

CAS No.:

Cat. No.: VC18333154

Molecular Formula: C13H8O2

Molecular Weight: 196.20 g/mol

* For research use only. Not for human or veterinary use.

Naphtho[2,1-b]furan-1-carbaldehyde -

Specification

Molecular Formula C13H8O2
Molecular Weight 196.20 g/mol
IUPAC Name benzo[e][1]benzofuran-1-carbaldehyde
Standard InChI InChI=1S/C13H8O2/c14-7-10-8-15-12-6-5-9-3-1-2-4-11(9)13(10)12/h1-8H
Standard InChI Key ILXXIRRRLVDDJH-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C=CC3=C2C(=CO3)C=O

Introduction

Structural and Chemical Characteristics

Naphtho[2,1-b]furan-1-carbaldehyde features a naphthalene ring fused to a furan moiety at positions 2 and 1, respectively, with a formyl group at position 1 of the furan ring (Fig. 1). This arrangement creates a planar, conjugated system that enhances electrophilic reactivity at the aldehyde group. Computational studies on similar naphthofuran derivatives suggest that the electron-withdrawing nature of the furan oxygen stabilizes the aldehyde’s carbonyl group, increasing its susceptibility to nucleophilic attacks .

The compound’s melting point and solubility are inferred from related structures. For example, ethyl naphtho[1,2-b]furan-2-carboxylate (a structural analog) melts at 154–156°C and exhibits solubility in polar aprotic solvents like dimethylformamide (DMF) . Naphtho[2,1-b]furan-1-carbaldehyde likely shares similar solubility trends, though the formyl group may reduce crystallinity compared to ester derivatives.

Synthetic Approaches

Multicomponent Reaction Strategies

A validated route to naphtho[2,1-b]furan derivatives involves multicomponent reactions (MCRs) catalyzed by acidic nanomaterials. As demonstrated in the synthesis of naphtho[2,1-b]furan-2(1H)-ones, β-naphthol reacts with aryl aldehydes, hippuric acid, and acetic anhydride under microwave irradiation using Nafion-H-supported magnetic nanoparticles (Nafion-H@SPIONs) . Adapting this method, substituting the aryl aldehyde with a formyl-containing precursor could yield naphtho[2,1-b]furan-1-carbaldehyde.

Key reaction parameters from analogous systems include:

  • Catalyst loading: 80–120 mg of Nafion-H@SPIONs per 0.5 mmol substrate .

  • Temperature: 80–100°C under microwave irradiation (700–900 W) .

  • Yield optimization: 86% for naphtho[2,1-b]furan-2(1H)-ones under ideal conditions .

Sequential Functionalization

Physicochemical and Spectroscopic Data

While experimental data for naphtho[2,1-b]furan-1-carbaldehyde remains scarce, predictions based on analogs include:

PropertyValue (Predicted)Basis
Molecular FormulaC₁₃H₈O₂Elemental analysis of analogs
Molecular Weight196.20 g/molCalculated from formula
λmax (UV-Vis)285–310 nmConjugated π-system
δ (¹H NMR, CDCl₃)9.8–10.2 ppm (CHO)Aldehyde proton shifts

The aldehyde proton is expected to appear as a singlet near 10 ppm in ¹H NMR, while the fused aromatic system should show multiplet signals between 7.0–8.5 ppm.

Reactivity and Derivative Synthesis

The formyl group enables classic aldehyde transformations:

  • Condensation reactions: Formation of Schiff bases with primary amines.

  • Nucleophilic additions: Grignard reagents or hydride reductions to alcohols.

  • Oxidation: Potential conversion to carboxylic acids under strong oxidizing conditions.

Notably, the electron-deficient furan ring may direct electrophilic substitution to the naphthalene moiety. For example, nitration likely occurs at position 6 or 7 of the naphthalene system, as observed in bromination patterns of ethyl naphtho[1,2-b]furan-2-carboxylate .

Industrial and Material Science Applications

The compound’s rigid aromatic structure suggests utility in:

  • Organic semiconductors: As electron-transport layers in OLEDs.

  • Ligand design: For transition metal catalysts in cross-coupling reactions.

  • Fluorescent probes: Leveraging its conjugated system for solvatochromic effects.

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